1,7-Diaza-spiro[4.5]decane
Description
Significance of Spirocyclic Scaffolds in Contemporary Chemical Research
Spirocyclic scaffolds are of immense importance in contemporary chemical research, primarily due to their inherent three-dimensionality. Unlike flat, aromatic systems, the rigid, non-planar geometry of spirocycles allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spiro center increases the sp³ character of a molecule, a feature that has been correlated with improved physicochemical properties and a higher success rate in clinical drug development. These properties include increased solubility, improved metabolic stability, and the ability to explore novel chemical space, which is crucial for the development of new therapeutic agents.
Overview of Diaza-spiro[4.5]decane Systems within the Spirocyclic Compound Class
The diaza-spiro[4.5]decane framework, which consists of a ten-membered bicyclic system with two nitrogen atoms and a spiro-carbon, is a prominent scaffold within the broader class of spirocyclic compounds. Several constitutional isomers of this system exist, with the positions of the nitrogen atoms defining their unique chemical properties and potential applications. For instance, isomers such as 1,3-diaza, 1,4-diaza, and 2,8-diaza-spiro[4.5]decane have been investigated for their biological activities. The 1,7-diaza isomer, which is the focus of this article, features a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a common carbon atom, with the nitrogen atoms located at positions 1 and 7. This specific arrangement influences the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
Derivatives of diaza-spiro[4.5]decanes have been explored for their potential as inhibitors of various enzymes and as agents against fungal infections. For example, certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin (B13524) synthase inhibitors with antifungal activity. nih.gov Similarly, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype for δ opioid receptor-selective agonists. nih.gov
Foundational Research and Evolution of Synthetic Strategies for Diaza-spiro[4.5]decane
While specific foundational research focused exclusively on 1,7-Diaza-spiro[4.5]decane is not extensively documented in publicly available literature, the synthetic strategies for constructing the broader class of diazaspiro[4.5]decane systems have evolved significantly. Early methods often involved multi-step sequences with harsh reaction conditions. However, contemporary organic synthesis has seen the development of more efficient and versatile approaches.
Modern strategies frequently employ intramolecular cyclization reactions as a key step to construct the spirocyclic core. These can include intramolecular Mannich reactions, ring-closing metathesis, and palladium-catalyzed domino reactions. For instance, a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved through a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides. rsc.org Another powerful approach involves the 1,3-dipolar cycloaddition of azomethine ylides, which has been successfully used to create spiro-fused pyrrolidine ring systems. researchgate.net The synthesis of spiro[indoline-3,3′-piperidine] derivatives has been accomplished via a substitution-controlled cyclization catalyzed by cationic gold(I) species. acs.org These methods offer greater control over stereochemistry and allow for the introduction of diverse functional groups, which is crucial for building libraries of compounds for biological screening.
The synthesis of the constituent pyrrolidine and piperidine rings is also well-established, and these methods can be adapted for the construction of the this compound scaffold. For example, the asymmetric 'Clip-Cycle' synthesis has been validated for the preparation of 3-spiropiperidines. rsc.org
Systematic Nomenclature and Core Structural Characteristics of this compound
The systematic IUPAC nomenclature for spiro compounds provides a clear and unambiguous way to name these complex structures. For this compound, the name is derived as follows:
spiro : Indicates a spiro compound with a single shared atom.
[4.5] : The numbers in the square brackets indicate the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, the pyrrolidine ring has 4 atoms (excluding the spiro atom) and the piperidine ring has 5 atoms.
decane : The suffix "decane" indicates a total of ten atoms in the bicyclic system.
1,7-Diaza : The prefixes "diaza" and the locants "1,7" specify the presence and position of two nitrogen atoms in the spirocyclic framework. The numbering starts in the smaller ring at an atom adjacent to the spiro atom and proceeds around the smaller ring, through the spiro atom, and then around the larger ring.
The core structure of this compound consists of a central quaternary carbon atom (the spiro atom) that is part of both a five-membered pyrrolidine ring and a six-membered piperidine ring. This spiro fusion point creates a rigid three-dimensional structure. The pyrrolidine ring typically adopts an envelope or twisted conformation, while the piperidine ring exists in a chair conformation to minimize steric strain. The presence of the two nitrogen atoms introduces basic centers and potential hydrogen bond donor/acceptor sites, which are key determinants of the molecule's chemical reactivity and biological interactions.
Table 1: Structural and Chemical Properties of Diaza-spiro[4.5]decane Isomers
| Property | 1,4-Diaza-spiro[4.5]decane | 2,8-Diaza-spiro[4.5]decane | This compound (Predicted) |
|---|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | C₈H₁₆N₂ | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol | 140.23 g/mol | 140.23 g/mol |
| Ring System | Imidazolidine-piperidine | Pyrrolidine-piperazine | Pyrrolidine-piperidine |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| LogP (Predicted) | Varies with software | Varies with software | Varies with software |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Diaza-spiro[4.5]decane |
| 1,4-Diaza-spiro[4.5]decane |
| 2,8-Diaza-spiro[4.5]decane |
| 2,8-diazaspiro[4.5]decan-1-one |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8(7-9-5-1)4-2-6-10-8/h9-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRMCNWRSJMIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,7 Diaza Spiro 4.5 Decane and Its Diverse Derivatives
Strategies for the Construction of the Spiro[4.5]decane Ring System
The synthesis of the spiro[4.5]decane ring system, the core of 1,7-diaza-spiro[4.5]decane, can be broadly categorized into one-step and multi-step approaches. One-step methods often employ cascade or domino reactions to rapidly assemble the spirocyclic framework from acyclic precursors, offering efficiency and atom economy. In contrast, multi-step sequences provide greater control over stereochemistry and allow for the introduction of diverse functionalities through convergent or divergent pathways.
One-Step Synthetic Approaches
One-step synthetic approaches are highly valued for their efficiency in rapidly constructing complex molecular architectures. In the context of this compound, these methods often involve transition metal-catalyzed reactions that facilitate multiple bond-forming events in a single pot.
A notable one-step synthesis of diazaspiro[4.5]decane scaffolds featuring exocyclic double bonds has been achieved through a palladium-catalyzed domino reaction. rsc.orgrsc.org This methodology involves the reaction of unactivated yne-en-ynes with a variety of substituted aryl halides in the presence of a Pd(OAc)₂–PPh₃ catalyst system. rsc.orgrsc.org This process is remarkable for the formation of three new carbon-carbon bonds in a single operation, proceeding through a highly regioselective C–C coupling and a subsequent spiro scaffold formation step. rsc.org
The reaction demonstrates good to excellent yields, particularly when aryl halides bearing electron-withdrawing groups such as keto or cyano groups are employed. rsc.org The scope of the reaction is broad, accommodating various substitutions on both the yne-en-yne and the aryl halide components. rsc.org For instance, substrates with para- or ortho-substituted groups on the benzene (B151609) ring, including methyl and fluoro groups, are well-tolerated. rsc.org The resulting 9-benzylidene-4-(diphenylmethylene)-2,7-diazaspiro[4.5]decanes are obtained in yields often exceeding 80%. rsc.org
Table 1: Examples of Palladium-Catalyzed Synthesis of Diaza-spiro[4.5]decane Scaffolds rsc.org
| Entry | Yne-en-yne Substrate | Aryl Halide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-methylene-N¹,N³-bis(3-phenylprop-2-yn-1-yl)propane-1,3-diamine | Iodobenzene | 9-benzylidene-4-(diphenylmethylene)-2,7-diazaspiro[4.5]decane | 86 |
| 2 | 2-methylene-N¹,N³-bis(3-phenylprop-2-yn-1-yl)propane-1,3-diamine | 4-Iodoacetophenone | 9-(4-acetylbenzylidene)-4-(diphenylmethylene)-2,7-diazaspiro[4.5]decane | 82 |
| 3 | 2-methylene-N¹,N³-bis(3-phenylprop-2-yn-1-yl)propane-1,3-diamine | 4-Iodobenzonitrile | 9-(4-cyanobenzylidene)-4-(diphenylmethylene)-2,7-diazaspiro[4.5]decane | 81 |
| 4 | N¹,N³-bis(3-(p-tolyl)prop-2-yn-1-yl)-2-methylenepropane-1,3-diamine | Iodobenzene | 9-benzylidene-4-(di-p-tolylmethylene)-2,7-diazaspiro[4.5]decane | 75 |
| 5 | N¹,N³-bis(3-(4-fluorophenyl)prop-2-yn-1-yl)-2-methylenepropane-1,3-diamine | Iodobenzene | 9-benzylidene-4-(bis(4-fluorophenyl)methylene)-2,7-diazaspiro[4.5]decane | 78 |
Silver-catalyzed tandem cyclization reactions provide an atom-economical route to various diazaspirocycles. researchgate.net This strategy utilizes alkynes containing two appended nitrogen-based nucleophiles. The key step in this transformation is the intramolecular attack of a pendant nucleophile on an in situ-generated iminium intermediate. researchgate.net This catalytic system has proven effective for the synthesis of not only diazaspirocycles but also azaoxaspirocycles. researchgate.net While the primary examples in the cited study focus on research-nexus.netresearch-nexus.net- and research-nexus.netua.es-azaoxaspirocycles, the methodology is explicitly stated to be effective for the synthesis of diazaspirocycles as well. researchgate.net The reaction conditions are typically mild, often employing a silver catalyst such as Ag(phen)OTf in a solvent like ethanol (B145695). researchgate.net
Multi-Step Convergent and Divergent Synthetic Sequences
Multi-step syntheses, while often longer, provide the advantage of greater control over the final structure, particularly its stereochemistry. These approaches can be designed in a convergent manner, where different fragments of the molecule are synthesized separately and then joined, or in a divergent manner, where a common intermediate is elaborated into a variety of final products.
A highly effective stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been developed utilizing chiral N-tert-butanesulfinyl imines. research-nexus.netua.es These chiral auxiliaries are instrumental in controlling the stereochemistry of the final spirocyclic product. beilstein-journals.orgresearchgate.net The synthesis commences with the reaction of an N-tert-butanesulfinyl imine with ethyl 4-nitrobutanoate under basic conditions to yield β-nitroamine derivatives. research-nexus.netua.es
Selective removal of the sulfinyl group from these intermediates leads to the formation of 5-nitropiperidin-2-ones. research-nexus.netua.es These piperidinones then undergo a conjugative addition to ethyl acrylate (B77674), followed by the reduction of the nitro group. research-nexus.netua.es This two-step sequence culminates in the formation of 1,7-diazaspiro[4.5]decane-2,8-diones with high stereoselectivity. research-nexus.netua.esbeilstein-journals.org The use of the chiral N-tert-butanesulfinyl group is crucial for inducing the desired stereochemistry in the final spirocyclic system. beilstein-journals.orgresearchgate.net
Table 2: Key Intermediates in the Stereoselective Synthesis of this compound-2,8-diones research-nexus.netua.es
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
|---|---|---|---|
| Chiral N-tert-Butanesulfinyl Imine | β-Nitroamine Derivative | 5-Nitropiperidin-2-one | 1,7-Diazaspiro[4.5]decane-2,8-dione |
| Ethyl 4-nitrobutanoate | |||
| Ethyl acrylate |
The formation of the 1,7-diazaspiro[4.5]decane ring system can be achieved through a sequence involving a Michael addition (or a conceptually similar conjugate addition) followed by a reductive cyclization. In the context of the synthesis starting from chiral N-tert-butanesulfinyl imines, the conjugate addition of the 5-nitropiperidin-2-one intermediate to ethyl acrylate is a key step. research-nexus.netua.esbeilstein-journals.org This reaction establishes the carbon framework necessary for the subsequent ring closure.
The final and crucial step in this sequence is the reduction of the nitro group, which mediates the ring closure to form the spirocyclic lactam. research-nexus.netua.es This reduction is typically carried out using hydrogenation catalysts such as Raney-nickel. beilstein-journals.org This process, which can be viewed as a hydrogenation-mediated ring closure, is highly stereoselective, affording the 1,7-diazaspiro[4.5]decane-2,8-diones as a single diastereoisomer. beilstein-journals.org This highlights the power of combining conjugate addition strategies with subsequent reductive cyclizations for the stereocontrolled synthesis of complex heterocyclic systems.
Bromine-Mediated 5-endo Cyclization for 1,8-Diazaspiro[4.5]decane Scaffold Formation
While the Baldwin rules have historically suggested that 5-endo cyclizations can be challenging, modern synthetic methods have found ways to facilitate these pathways. researchgate.net In the context of radical cyclizations, the use of a tosyl (Ts) group can switch the reaction mode from a 4-exo to a 5-endo closure. researchgate.net Photochemical homolysis of tosyl bromide (TsBr) generates bromine radicals that can induce competing 5-endo-dig closures. researchgate.net This approach can sometimes be complicated by the formation of cyclic dibromide side products. researchgate.net However, these byproducts can potentially be recycled back into the desired products through a sequence of addition and elimination reactions. researchgate.net
Synthetic Pathways to 1,3-Diazaspiro[4.5]decan-4-ones and Related Imidazolidine-2,4-diones
The 1,3-diazaspiro[4.5]decane scaffold, particularly in its oxidized forms like -ones and diones (spiro-hydantoins), is a privileged structure in medicinal chemistry. mdpi.com A variety of synthetic methods have been developed for their construction.
One effective three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione begins with a Strecker reaction using 4-phenylcyclohexan-1-one, sodium cyanide, and methylamine (B109427) hydrochloride to form a key α-amino nitrile intermediate. mdpi.com This is followed by cyclization with sodium hydride and subsequent acid hydrolysis to yield the final spiro-hydantoin. mdpi.com This method is noted for its high yields and cost-effectiveness, providing a clear pathway to N-1 monosubstituted derivatives, which are otherwise difficult to obtain via direct alkylation due to the higher reactivity of the N-3 position. mdpi.com
Multi-component reactions also provide an efficient route. For instance, spiro[benzo[a]acridine-12,4′-imidazolidine]-2′,5′-dione derivatives can be accessed through a three-component reaction involving isatins and 2-naphthol, promoted by p-toluenesulfonic acid. acs.org
Furthermore, spiro[imidazolidine-pyrazoline]-2,4-dione derivatives have been synthesized in a two-step process. ijacskros.com The initial step is a Knoevenagel condensation between an aromatic aldehyde and imidazolidine-2,4-dione. ijacskros.com The resulting 5-arylidene hydantoin (B18101) is then treated with diazomethane (B1218177) to form the final spiro compound. ijacskros.com Imidazolidine-2,4-dione (hydantoin) itself can be synthesized from various substrates, including aldehydes and ketones, through the Bucherer-Bergs reaction. ceon.rs
| Starting Materials | Key Reagents/Conditions | Product | Reference |
| 4-Phenylcyclohexan-1-one, NaCN, Methylamine HCl | 1. Strecker reaction; 2. NaH/DMF; 3. HCl | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | mdpi.com |
| Imidazolidine-2,4-dione, Aromatic Aldehydes | 1. Knoevenagel condensation; 2. Diazomethane | Spiro[imidazolidine-pyrazoline]-2,4-dione derivatives | ijacskros.com |
| Isatins, 2-Naphthol, Amine | p-Toluenesulfonic acid | Spiro[benzo[a]acridine-12,4′-imidazolidine]-2′,5′-dione derivatives | acs.org |
Preparation of 1,7-Diazaspiro[4.5]decane-2,8-diones from Nitro Amine Precursors
Information regarding the specific preparation of 1,7-diazaspiro[4.5]decane-2,8-diones directly from nitro amine precursors is not detailed in the available research. However, related spiro-dione systems, such as 8-azaspiro[4.5]decane-7,9-dione, have been synthesized through the direct reaction of 1,1-cyclopentane dicarboxylic acid with urea (B33335) at high temperatures (150-200 °C). google.com This suggests that intramolecular cyclization of appropriately substituted precursors is a viable strategy for forming such dione (B5365651) scaffolds.
Functionalization and Derivatization Strategies of the this compound Core
Introduction and Removal of Nitrogen-Protecting Groups (e.g., Carbobenzyloxy, tert-Butyloxycarbonyl)
The protection and deprotection of nitrogen atoms are crucial steps in the synthesis of complex molecules based on the diazaspiro[4.5]decane core. Carbamates are among the most useful protecting groups for amines. masterorganicchemistry.com
Carbobenzyloxy (Cbz or Z group): The Cbz group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a mild base. masterorganicchemistry.comtotal-synthesis.com It is stable under acidic and basic conditions, making it orthogonal to many other protecting groups like tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comtotal-synthesis.com The primary method for Cbz removal is catalytic hydrogenation (e.g., H₂ over Pd/C), which cleaves the benzyl group to release the free amine and toluene. masterorganicchemistry.comtotal-synthesis.com This deprotection occurs under neutral pH, preserving sensitive functionalities. masterorganicchemistry.com Other methods for Cbz deprotection include using aluminum chloride (AlCl₃) in a fluorinated solvent, which offers good functional group tolerance. organic-chemistry.org A novel method using low-carbon alcohols like methanol (B129727) or ethanol has also been shown to be effective for deprotecting Cbz from certain heterocyclic amines. eurekaselect.com
tert-Butyloxycarbonyl (Boc group): The Boc group is another common amine protecting group. masterorganicchemistry.com Selective protection and deprotection are key for manipulating spirodiamine scaffolds. For symmetrical diamines like 2,7-diazaspiro[4.5]decane, direct mono-carbamoylation with Boc can be inefficient. researchgate.net A more effective strategy involves the double protection of both nitrogen atoms, followed by a selective deprotection of one of the Boc groups to yield the mono-protected variant. researchgate.net The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net
| Protecting Group | Common Installation Reagent | Common Removal Conditions | Key Features |
| Carbobenzyloxy (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acid/base; Removed under neutral conditions. masterorganicchemistry.comtotal-synthesis.com |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | Stable to base/hydrogenation; Removed with acid. masterorganicchemistry.comresearchgate.net |
Regioselective Alkylation and Acylation of Nitrogen Atoms
Regioselective functionalization of the non-equivalent nitrogen atoms in the this compound core is essential for building molecular diversity. The ability to selectively alkylate or acylate one nitrogen over the other allows for controlled synthesis of specific derivatives.
The principles of regioselective alkylation often rely on factors like steric hindrance, electronic effects, and the choice of reagents and reaction conditions. libretexts.org For instance, in related N-heterocyclic systems, the choice of base and solvent can direct alkylation to a specific nitrogen atom. beilstein-journals.org In some cases, chelation control, where a metal cation coordinates to multiple heteroatoms, can direct an incoming electrophile to a specific site. beilstein-journals.org While direct examples for the this compound core are not extensively detailed, the mono-protection strategies described previously provide a clear route to regioselectivity. researchgate.net Once one nitrogen is protected (e.g., with a Boc group), the remaining unprotected nitrogen is free to react with an alkylating or acylating agent. libretexts.org Subsequent removal of the protecting group then reveals the mono-functionalized diazaspirodecane.
Elaboration with Exocyclic Double Bonds
A palladium-catalyzed domino reaction has been developed for the one-step synthesis of diazaspiro[4.5]decane scaffolds featuring exocyclic double bonds. rsc.org This process involves the reaction of unactivated yne-en-ynes with various substituted aryl halides. rsc.orgrsc.org
In this reaction, three new carbon-carbon bonds are formed in a single pot, proceeding through a highly regioselective C-C coupling and a spiro scaffold formation step. rsc.orgrsc.org The reaction is typically catalyzed by a palladium source such as Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃. rsc.org The process demonstrates good functional group tolerance, with aryl halides bearing electron-withdrawing groups (e.g., keto or cyano) generally providing good to excellent yields of the desired 4,9-dimethylene-2,7-diazaspiro[4.5]decane products. rsc.org The yields for these reactions have been reported to be in the range of 66% to 78%. rsc.org This methodology provides an efficient and novel route for constructing complex spiro heterocyclic systems with appended vinyl groups. rsc.org
Advanced Considerations in Diaza-spiro[4.5]decane Synthesis
Chemo- and Regioselectivity in Carbon-Carbon Bond Formation
Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex scaffolds like diaza-spiro[4.5]decanes. A significant advancement in this area is the development of a one-step, palladium-catalyzed domino reaction that forms the diazaspiro[4.5]decane core with exceptional control over bond formation. researchgate.net
This methodology involves the reaction of unactivated yne-en-ynes with substituted aryl halides, catalyzed by a Pd(OAc)₂-PPh₃ system. The reaction is remarkable for forming three new carbon-carbon bonds in a single operation, proceeding through a highly regioselective C-C coupling and spiro-scaffold formation sequence. researchgate.net The process is believed to initiate with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a cascade of carbopalladation and cyclization steps that construct the spirocyclic system with high fidelity. The control exerted by the palladium catalyst and its phosphine ligands is crucial for directing the reaction pathway and ensuring the desired regiochemical outcome, preventing the formation of other potential isomers. researchgate.netchemrxiv.org
The versatility of this domino reaction is demonstrated by its tolerance for a range of substituted aryl halides, as detailed in the table below.
| Yne-en-yne Reactant | Aryl Halide | Yield (%) |
|---|---|---|
| N,N-diallyl-N-(pent-4-yn-1-yl)amine | Iodobenzene | 75 |
| N,N-diallyl-N-(pent-4-yn-1-yl)amine | 1-Iodo-4-methylbenzene | 72 |
| N,N-diallyl-N-(pent-4-yn-1-yl)amine | 1-Iodo-4-methoxybenzene | 68 |
| N,N-diallyl-N-(pent-4-yn-1-yl)amine | 1-Bromo-4-fluorobenzene | 65 |
| N,N-diallyl-N-(pent-4-yn-1-yl)amine | 2-Bromopyridine | 58 |
This method provides a powerful tool for constructing complex diazaspiro[4.5]decane scaffolds with precise control over their substitution patterns, which is essential for developing new chemical entities for various applications.
Asymmetric Synthesis and Resolution Techniques for Optically Active Derivatives
The development of optically active diaza-spiro[4.5]decane derivatives is of great interest due to the distinct biological activities often exhibited by different enantiomers. The primary strategies to obtain these enantiomerically pure compounds are direct asymmetric synthesis and the resolution of racemic mixtures.
While literature on the direct asymmetric synthesis of this compound is not currently available, research into related isomers is ongoing. For example, efforts to develop an asymmetric version of the Michael addition route for 4-substituted 2,8-diazaspiro[4.5]decan-1-ones have been reported, indicating active interest in creating chiral spiro-lactams from the ground up. clockss.org
The more established method for obtaining enantiopure diazaspiro[4.5]decanes is the separation of racemic mixtures using chiral resolution techniques, most notably High-Performance Liquid Chromatography (HPLC). clockss.org Extensive studies have been conducted on the enantioseparation of 1,3-diazaspiro[4.5]decan-4-one derivatives using various polysaccharide-based chiral stationary phases (CSPs). prepchem.com These studies provide a robust framework for the resolution of other isomers.
The research highlights that the choice of CSP is critical for successful separation. An amylose-based CSP (Lux-Amylose-2) was found to be highly effective, resolving a broad range of the tested spiro-hydantoin derivatives. In contrast, cellulose-based CSPs (Chiralcel OJ and Chiralcel OD) were effective for a smaller subset of compounds. prepchem.comresearchgate.net The separations were typically performed in normal-phase mode using mobile phases consisting of n-hexane mixed with either 2-propanol or ethanol. prepchem.com
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution Outcome |
|---|---|---|
| Lux-Amylose-2 (Amylose-based) | n-Hexane / 2-Propanol | Successfully resolved almost all tested compounds. |
| Chiralcel OJ (Cellulose-based) | n-Hexane / Ethanol | Showed good resolution for specific imidazole (B134444) derivatives. |
| Chiralcel OD (Cellulose-based) | n-Hexane / 2-Propanol | Resolved fewer compounds compared to the amylose (B160209) phase. |
These findings demonstrate that chiral HPLC is a powerful and reliable technique for the analytical and preparative-scale separation of diazaspiro[4.5]decane enantiomers, providing access to optically pure compounds for further study.
Structural Characterization and Conformational Analysis of 1,7 Diaza Spiro 4.5 Decane Systems
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of diazaspiro[4.5]decane systems, offering insights into connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, 15N, and 17O NMR, is a powerful tool for the complete structural assignment of 1,7-diaza-spiro[4.5]decane derivatives. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are utilized for unambiguous assignment of proton and carbon signals and to establish connectivity within the molecule. mdpi.comresearcher.life
For instance, in the analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, 1H NMR in DMSO-d6 showed characteristic multiplets for the piperidine (B6355638) ring protons between δ 1.70 and 2.18 ppm, a triplet of triplets for the C8 proton at δ 2.57 ppm, and a singlet for the methyl group at δ 2.73 ppm. mdpi.com The 13C NMR spectrum displayed signals for the methyl carbon at δ 23.1 ppm, the spiro carbon (C5) at δ 61.6 ppm, and the carbonyl carbons at δ 155.1 and 177.3 ppm. mdpi.com
NMR spectroscopy is also crucial for studying tautomeric equilibria, which can occur in diazaspiro compounds containing imine and diazolidine functionalities. nih.govmdpi.com The presence of tautomers can be evidenced by the disappearance or shifting of specific NMR signals, such as the NH protons of an imidazolidine (B613845) moiety upon D2O exchange. mdpi.comtandfonline.com For example, in a study of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one), the absence of an expected NH proton signal in the 1H NMR spectrum suggested a tautomeric interconversion. mdpi.comresearchgate.net
Table 1: Representative 1H and 13C NMR Data for this compound Derivatives
| Compound | Solvent | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com | DMSO-d6 | 1.70-1.75 (m, 4H), 1.93 (td, 2H), 2.18 (qd, 2H), 2.57 (tt, 1H), 2.73 (s, 3H), 7.19-7.30 (m, 5H), 10.73 (s, 1H) | 23.1 (CH3), 28.5 (C7, C9), 30.1 (C6, C10), 41.5 (C8), 61.6 (C5), 126.0, 126.6, 128.3, 146.4 (Ar-C), 155.1 (C=O), 177.3 (C=O) |
| 7,9-Diphenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate tandfonline.com | DMSO-d6 | 0.89-0.90 (t, 3H), 2.97-3.22 (m, 3H), 3.51-3.67 (m, 1H), 3.87-3.92 (q, 2H), 4.02-4.13 (m, 4H), 5.98 (s, 2H), 6.54 (s, 1H), 7.10-7.79 (m, 10H) | 13.7 (CH3), 35.2 (C-7), 43.8 (C-8), 49.3 (C-2 & C-3), 58.7 (ester CH2), 59.9 (C-6), 80.1 (C-5), 121.9 (C-10), 122.88–130.4 (Ar-C), 137.3, 141.4 (ipso-C), 169.2 (C=O) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound systems. The characteristic vibrational frequencies of specific bonds provide direct evidence for the presence of key structural motifs.
For example, in derivatives containing a hydantoin (B18101) ring, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are typically observed in the range of 1700-1770 cm⁻¹. mdpi.com The N-H stretching vibrations of amide or amine groups usually appear as broad or sharp bands between 3100 and 3500 cm⁻¹. mdpi.comtandfonline.com For instance, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibits characteristic IR peaks at 3143.9 cm⁻¹ (>N-H amide), 1764.6 cm⁻¹, and 1707.5 cm⁻¹ (C=O amide). mdpi.com In another example, 7,9-diphenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate shows prominent bands at 3448 and 3388 cm⁻¹ (NH) and 1738 cm⁻¹ (C=O). tandfonline.com
Table 2: Key IR Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound |
| N-H Stretch (Amide/Amine) | 3100 - 3500 | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com |
| C-H Stretch (sp³, sp²) | 2800 - 3100 | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com |
| C=O Stretch (Amide/Ester) | 1700 - 1770 | 7,9-Diphenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate tandfonline.com |
| C=C Stretch (Aromatic) | 1400 - 1600 | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the fragmentation patterns of this compound compounds. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which helps in confirming the elemental composition of the molecule. mdpi.com
Electron impact (EI) ionization often leads to characteristic fragmentation patterns that can provide structural information. The fragmentation of spiro compounds is influenced by the stability of the resulting radical cations and neutral fragments. aip.org For diazaspiro compounds, cleavage adjacent to the nitrogen atoms (alpha-cleavage) is a common fragmentation pathway. libretexts.org The analysis of fragmentation patterns can help to identify the different ring systems and substituents within the molecule. For example, in the mass spectrum of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the high-resolution mass spectrum showed a [M-H]⁺ ion at m/z 257.1287, which is consistent with the calculated value of 257.1285 for the molecular formula C₁₅H₁₈N₂O₂. mdpi.com
Computational Chemistry Approaches for Molecular Architecture and Dynamics
Computational chemistry provides powerful tools to complement experimental data, offering detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of this compound systems.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. Geometry optimization using DFT, often with functionals like B3LYP and appropriate basis sets (e.g., 6-31+G(d,p)), allows for the determination of the most stable conformation (energy minima) of the spiro compound. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.
DFT calculations are also employed to rationalize reaction mechanisms and to understand the stereochemistry of the molecule. mdpi.com For instance, in the study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to optimize the structure and determine its energy minima conformation. semanticscholar.org
Molecular Modeling and Docking Simulations for Understanding Molecular Interactions
Molecular modeling and docking simulations are crucial for understanding how this compound derivatives interact with biological targets, such as receptors and enzymes. unict.it These computational techniques predict the preferred binding orientation and affinity of a ligand within the active site of a protein.
For example, docking studies have been performed on derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione to evaluate their affinity for various serotonin (B10506) and dopamine (B1211576) receptors. uj.edu.plresearchgate.net In one study, a derivative, 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one, was identified as a potential acetylcholinesterase inhibitor based on docking and molecular dynamics simulation studies. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective compounds. researchgate.net
Conformational Analysis and Determination of Energy Minima
The conformational landscape of diaza-spiro[4.5]decane systems is a critical area of study, as the spatial arrangement of the atoms dictates the molecule's properties and interactions. The cyclohexane (B81311) ring in these structures typically adopts a chair conformation, which is the most stable arrangement. For substituted derivatives, such as those with a methyl group on the six-membered ring, there is a preference for the methyl group to be in the equatorial position to minimize steric hindrance. nih.gov
In the case of substituted 1,3-diaza-spiro[4.5]decane-2,4-diones, the cyclohexane ring can exist in both chair and twisted-boat conformations. mdpi.com However, the chair conformation is generally more stable. For instance, in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the phenyl group consistently occupies the equatorial position to avoid steric clashes that would arise in an axial position, which would lead to higher energy conformations. mdpi.comsemanticscholar.org
Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in determining the energy minima of various conformations. mdpi.comsemanticscholar.org For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, four primary conformations were identified and their relative energies calculated. mdpi.comsemanticscholar.org The conformation with the phenyl group in the equatorial position on a chair-form cyclohexane ring was found to be the most stable, representing the global energy minimum (0 kJ/mol). mdpi.comsemanticscholar.org Other conformations, including those with a twisted-boat cyclohexane ring, were found to have significantly higher energies. mdpi.comsemanticscholar.org
The experimentally determined structure of this compound, elucidated through HMBC and NOESY NMR experiments, corresponds to the calculated lowest energy conformation. mdpi.comresearchgate.net
Table 1: Calculated Relative Energies of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Conformations mdpi.comsemanticscholar.org
| Conformation | Cyclohexane Ring Conformation | Phenyl Group Position | Relative Energy (kJ/mol) |
| B | Chair | Equatorial | 0 |
| A | Chair | Equatorial | 9.43 |
| C | Twisted Boat | Equatorial | 26.08 |
| D | Twisted Boat | Equatorial | 30.83 |
This table is interactive. Click on the headers to sort the data.
Quantum Chemical Calculations for Coordination Chemistry of Metal Complexes
Quantum chemical calculations are a powerful tool for elucidating the structures and properties of metal complexes involving diaza-spiro[4.5]decane ligands. semanticscholar.orgresearchgate.net These calculations provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. semanticscholar.orgresearchgate.net
For instance, theoretical studies on palladium(II) and palladium(IV) complexes with 3-methyl-8-thia-1,3-diaza-spiro[4.5]decane-2,4-dione have been performed. semanticscholar.orgresearchgate.net These quantum chemical calculations have confirmed the square planar geometry for the Pd(II) complex and a distorted octahedral geometry for the Pd(IV) complex. semanticscholar.orgresearchgate.net The calculations were performed using the 6-311++G(g,p) basis set for non-metal atoms and the LANL2DZ basis set for the palladium center. researchgate.net
These theoretical results are in good agreement with experimental data obtained from spectroscopic techniques, such as NMR. semanticscholar.org In the ¹H NMR spectra of the palladium complexes, the downfield shift of the S-CH₂ and C-CH₂ protons confirms the coordination of the sulfur atom to the palladium ion. semanticscholar.org
Quantum chemical calculations, including Gauge-Independent Atomic Orbital (GIAO) methods, have also been used to predict NMR chemical shifts. mdpi.comresearchgate.net For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the calculated ¹³C NMR chemical shifts for the lowest energy conformation showed good correlation with the experimental data, further validating the determined structure. researchgate.net
Academic Applications and Research Trajectories of 1,7 Diaza Spiro 4.5 Decane Scaffolds
Utility as Versatile Intermediates in Advanced Organic Synthesis
The spirocyclic nature of the diaza-spiro[4.5]decane core provides a fixed and predictable spatial arrangement of functional groups, a desirable trait for constructing complex molecular targets. This scaffold serves as a valuable starting point in various synthetic endeavors, from creating novel heterocyclic systems to developing specialized materials.
The 1,7-diaza-spiro[4.5]decane unit is a foundational building block for the synthesis of more elaborate nitrogen-containing heterocyclic systems. Nitrogen heterocycles are of immense interest due to their prevalence in bioactive compounds and functional materials. The diazaspiro[4.5]decane scaffold offers a robust and stereochemically defined core from which further chemical complexity can be built.
Researchers have developed efficient, one-step synthetic methods to produce diazaspiro[4.5]decane scaffolds that feature exocyclic double bonds. nih.gov In one such method, unactivated yne-en-ynes react with various aryl halides in a domino reaction catalyzed by a palladium complex, forming three new carbon-carbon bonds in a single operation. nih.gov This process highlights the utility of the scaffold in rapidly assembling complex molecular architectures. Furthermore, straightforward and scalable syntheses for derivatives like racemic 4-substituted-2,8-diazaspiro[4.5]decan-1-ones have been developed, underscoring their accessibility and utility as versatile intermediates for further chemical elaboration.
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of novel ligands is crucial for developing new catalysts, functional materials, and therapeutic agents. While research on this compound itself as a ligand is emerging, closely related azaspiro[4.5]decane analogs have demonstrated significant potential.
For instance, the related compound 1,4-Dithia-7-azaspiro[4.5]decane contains multiple heteroatoms (two sulfur atoms and one nitrogen atom) that are capable of coordinating to metal centers. This characteristic makes it a valuable ligand for the development of catalytic systems and advanced functional materials, showcasing the inherent versatility of the azaspiro[4.5]decane framework in binding to metals. The presence of nitrogen atoms in the this compound core provides analogous coordination sites, suggesting its potential as a precursor for a wide range of metal complexes with tailored electronic and geometric properties.
The incorporation of unique molecular scaffolds into polymer chains is a key strategy for creating advanced materials with specialized properties. Spirocyclic compounds are of particular interest as monomers because their rigid, three-dimensional structures can impart desirable characteristics such as improved thermal stability and altered solubility. Research into using spiro compounds for polymerization is an active field. For example, spiro orthocarbonate monomers are used in double ring-opening polymerization processes to create materials that expand upon polymerization, which is useful for applications like dental composites. nih.gov
While the direct polymerization of this compound is not yet widely documented, the use of other nitrogen-containing heterocycles as monomers is well-established. Nitrogenous heterocyclic poly(aryl ether ketone)s have been synthesized from novel diazaphthalanone monomers, resulting in polymers with excellent thermal stability. mdpi.comresearchgate.net Similarly, 2,5-diketopiperazines, which are also diaza-heterocycles, can be used as monomers to produce poly(amino acid)s. whiterose.ac.uk These examples demonstrate a clear precedent for integrating diaza-heterocyclic structures into polymer backbones, suggesting a promising research trajectory for this compound as a monomer for creating novel polymers with unique structural and functional properties.
Exploration in Medicinal Chemistry-Oriented Scaffold Design and Biological Target Engagement Studies
In medicinal chemistry, spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. nih.gov The non-planar nature of spiro compounds allows for better exploration of the three-dimensional space of biological targets like enzyme active sites and protein-protein interfaces, potentially leading to improved potency and selectivity compared to traditional flat aromatic structures. The this compound scaffold, in particular, has proven to be a fruitful starting point for the design of new therapeutic agents.
The this compound framework has been successfully employed in the rational design and synthesis of novel compounds with specific biological activities. A notable example is the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potential antifungal agents that target the enzyme chitin (B13524) synthase (CHS). nih.gov Researchers designed and synthesized a series of these compounds and screened them for their inhibitory activity against CHS and various fungal strains.
Several synthesized compounds exhibited moderate to excellent potency against chitin synthase. nih.gov For instance, compounds 4e and 4j from the study showed excellent inhibition with IC₅₀ values of 0.13 mM and 0.12 mM, respectively, which are comparable to the control drug, polyoxin (B77205) B (IC₅₀ of 0.08 mM). nih.gov In antifungal activity screening, compound 4d displayed potent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, superior to the commonly used antifungal fluconazole (B54011) (0.104 mmol/L). nih.gov
| Compound | Target Enzyme (CHS) IC₅₀ (mM) | Antifungal Activity (MIC, mmol/L) | Fungal Strain |
|---|---|---|---|
| 4d | - | 0.04 | C. albicans |
| 4e | 0.13 | - | - |
| 4j | 0.12 | 0.08 | A. fumigatus |
| 4r | - | 0.08 | A. fumigatus |
| Polyoxin B (Control) | 0.08 | 0.129 | C. albicans |
| Fluconazole (Control) | - | 0.104 | C. albicans |
Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives. IC₅₀ represents the half-maximal inhibitory concentration against chitin synthase (CHS). MIC represents the Minimum Inhibitory Concentration against the specified fungal strain. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide critical insights into how specific structural features of a molecule influence its biological activity. Such studies have been conducted on various diazaspiro[4.5]decane analogs and related spirocyclic systems to optimize their potency and selectivity for biological targets.
For example, in the development of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for potential Alzheimer's treatment, systematic modifications of the lead compound were performed. nih.gov Researchers found that introducing different functional groups at various positions on the spirocyclic core had a significant impact on receptor affinity and selectivity. Modifications such as adding a 2-ethyl group, a 3-methylene group, or a 3-oxime group led to compounds with a preferential affinity for M1 receptors over M2 receptors and potent in vivo activity. nih.gov
Similarly, SAR studies on 1,4-dioxa-spiro[4.5]decane based ligands targeting 5-HT₁ₐ and α₁ receptors revealed that substitutions on the arylpiperazine moiety dramatically influenced receptor affinity and functional activity. nih.gov This systematic approach allowed for the identification of compounds that were potent and selective α₁ receptor antagonists, as well as others that behaved as potent 5-HT₁ₐ receptor agonists. nih.gov These studies underscore the value of the spiro[4.5]decane scaffold as a template that can be systematically modified to fine-tune biological activity, guiding the design of more effective and selective therapeutic agents.
| Scaffold | Modification | Observed Effect on Biological Activity | Target |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Addition of 2-ethyl group | Preferential affinity for M1 over M2 receptors | Muscarinic Receptors |
| 1-Oxa-8-azaspiro[4.5]decane | Addition of 3-methylene group | Partial M1 agonist activity; Potent in vivo antiamnesic activity | Muscarinic Receptors |
| 1-Oxa-8-azaspiro[4.5]decane | Addition of 3-dithioketal group | Preferential affinity for M1 over M2 receptors | Muscarinic Receptors |
| 2,8-Diazaspiro[4.5]decan-1-one | Substitution with 4-chlorobenzoyl group (Compound 4j) | Potent chitin synthase inhibition (IC₅₀ = 0.12 mM) | Chitin Synthase |
| 2,8-Diazaspiro[4.5]decan-1-one | Substitution with 2,4-dichlorobenzoyl group (Compound 4d) | Excellent activity against C. albicans (MIC = 0.04 mmol/L) | Antifungal Target |
This table summarizes key structure-activity relationship findings for various diaza-spiro[4.5]decane analogs and related compounds, linking specific chemical modifications to changes in biological effects. nih.govnih.gov
Mechanistic Investigations of Enzyme Inhibition and Target Modulation (e.g., Prolyl Hydroxylase Domain, Poly(ADP-ribose) polymerase-1)
The this compound scaffold and its derivatives have been instrumental in the mechanistic investigation of several key enzyme targets, notably Prolyl Hydroxylase Domain (PHD) enzymes and Poly(ADP-ribose) polymerase-1 (PARP-1).
In the context of PHD inhibition, a novel complex crystal structure of the PHD2 enzyme with a 2,8-diazaspiro[4.5]decan-1-one analogue revealed unique binding interactions. nih.gov Contrary to previously published complex structures, the widely reported salt bridge between Arg383 of the enzyme and the inhibitor was not observed. nih.gov Instead, this diazaspiro[4.5]decan-1-one analogue established several different interactions with the enzyme, including a hydrogen bond and a π-cation interaction with Arg322, as well as π-π stacking with both Trp389 and His313. nih.gov This detailed structural information provided a new mechanistic understanding of PHD2 inhibition and guided further structure-activity relationship (SAR) studies to develop compounds with high potency. nih.govrsc.org
The diaza-spiro core has also been pivotal in modulating the activity of PARP inhibitors (PARPi's). nih.gov Research into the PARPi olaparib (B1684210) framework involved replacing the traditional piperazine (B1678402) moiety with various diazaspiro cores. nih.govnih.gov This substitution was investigated to understand its pharmacological impact on PARP-1 affinity, enzyme specificity, and catalytic inhibition. nih.gov Mechanistically, PARP inhibitors have been shown to impede the maturation of nascent DNA strands during replication. nih.gov A key finding was that substituting the piperazine ring of olaparib with a diazaspiro[3.3]heptane, while causing a twofold reduction in potency, significantly enhanced selectivity for PARP-1 over other PARP family members. bldpharm.com This increased selectivity was accompanied by a reduction in DNA damage and cytotoxicity, suggesting that high-affinity PARP inhibition can be decoupled from DNA damaging properties. nih.govnih.govbldpharm.com This work provides evidence that such structural modifications can yield high-affinity PARP inhibitors with a potentially different mechanism of action, suitable for applications in treating inflammatory diseases rather than just DNA repair-deficient cancers. nih.govnih.gov
Table 1: Comparison of Olaparib and a Diazaspiro Analogue as PARP-1 Inhibitors
| Compound | Core Moiety | PARP-1 Potency | Selectivity Profile | Associated Effects | Reference |
|---|---|---|---|---|---|
| Olaparib | Piperazine | High | Active against multiple PARP family members | Induces DNA damage | bldpharm.com |
| Analogue 197 | Diazaspiro[3.3]heptane | 2-fold reduction vs. Olaparib | Significantly increased for PARP-1 | Reduced DNA damage and cytotoxicity | bldpharm.com |
Bioisosteric Replacement Studies Employing Diaza-spiro Cores (e.g., as Piperazine Bioisosteres)
Diaza-spiro cores, including the this compound framework, are increasingly utilized in bioisosteric replacement studies, most notably as substitutes for the piperazine ring. enamine.net Piperazine is a common scaffold in medicinal chemistry, found in over 100 FDA-approved drugs. enamine.net However, replacing it with a spirocyclic diamine offers a strategy to modulate physicochemical and pharmacological properties. bldpharm.com The primary advantage of spirocycles is their inherent three-dimensionality, which increases the fraction of sp3 hybridized carbons (Fsp3). bldpharm.comnih.gov A higher Fsp3 value is correlated with a greater probability of success in clinical development, partly because the out-of-plane substituents can improve molecular shape and receptor-ligand complementarity. bldpharm.com
A prominent example is the substitution of the piperazine in the PARP inhibitor olaparib with diazaspiro cores. nih.govbldpharm.com This bioisosteric replacement led to an analogue with significantly increased selectivity for PARP-1 and reduced cytotoxicity. bldpharm.com In another study, exchanging a morpholine (B109124) ring for various azaspiro cycles in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower logD values, improved metabolic stability, and better selectivity against the hERG channel. bldpharm.com
However, the utility of this bioisosteric replacement is target-dependent. In the development of ligands for the σ2 receptor, replacing a piperazine moiety with diazaspiroalkanes resulted in a significant loss of affinity for the target receptor. nih.govmdpi.com This highlights that while the introduction of a rigid, 3D spiro-diamine can be beneficial, it does not universally improve pharmacological profiles and must be evaluated on a case-by-case basis. nih.gov These studies underscore the value of diaza-spiro cores in expanding chemical space and fine-tuning drug properties. researchgate.net
Table 2: Outcomes of Piperazine Bioisosteric Replacement with Diaza-spiro Cores
| Original Scaffold | Target | Diaza-spiro Replacement | Result | Reference |
|---|---|---|---|---|
| Olaparib | PARP-1 | Diazaspiro[3.3]heptane | Increased selectivity, reduced cytotoxicity | bldpharm.com |
| Benzimidazolone-based ligand | σ2 Receptor | Diazaspiroalkanes | Loss of binding affinity | nih.govmdpi.com |
Research into Receptor Binding Affinities and Selectivity Profiles
Derivatives of diaza-spiro[4.5]decane have been synthesized and evaluated for their binding affinities and selectivity at various receptors. This research leverages the scaffold's rigid, three-dimensional structure to achieve specific interactions within receptor binding pockets.
One study identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype for selective delta opioid receptor (DOR) agonists. researchgate.net Through screening assays, specific compounds from this series were found to have a strong preference for the DOR over the mu opioid receptor (MOR), with one compound exhibiting a 9.6-fold selectivity in binding assays. researchgate.net This discovery presents a new structural class for developing potential therapeutics for neurologic and psychiatric disorders by targeting DORs. researchgate.net
In contrast, research aimed at developing ligands for sigma receptors (σR) demonstrated that replacing a piperazine with diazaspiroalkanes in a benzimidazolone scaffold led to a reduction in affinity for the target σ2 receptor. nih.govmdpi.com While these specific analogues did not yield high-affinity ligands, the study provided valuable data for computational modeling to understand the properties crucial for binding to the σ2 receptor. mdpi.com Computational studies revealed that hydrogen bond interactions with specific amino acid residues like ASP29 were critical for high binding affinity. nih.govmdpi.com
Table 3: Receptor Binding Affinities of Selected Diaza-spiro[4.5]decane Analogues
| Compound Class | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Delta Opioid Receptor (DOR) | Identified as a novel selective agonist chemotype (9.6-fold selectivity over MOR) | researchgate.net |
| Diazaspiroalkane-benzimidazolones | Sigma-2 Receptor (σ2R) | Replacement of piperazine with diazaspiro core resulted in a loss of affinity | nih.govmdpi.com |
| Diazatricyclodecanes* | Mu Opioid Receptor (μ) | Derivatives showed μ-affinity in the nanomolar range with high selectivity over δ- and κ-receptors | mdpi.com |
*Note: Diazatricyclodecanes are structurally related but distinct from diaza-spiro[4.5]decanes.
Potential Contributions to Material Science and Novel Chemical Process Development
The unique structural properties of the this compound scaffold, particularly its inherent rigidity and well-defined three-dimensional geometry, suggest potential applications in material science, although this area remains largely unexplored. The development of advanced materials often relies on building blocks that can enforce specific spatial arrangements and conformational rigidity. The spirocyclic nature of this compound provides these characteristics, making it a candidate for incorporation into polymers, metal-organic frameworks, or other complex materials where precise structural control is paramount.
Significant progress has been made in the development of novel and efficient chemical processes for synthesizing diaza-spiro[4.5]decane scaffolds. These synthetic advancements are critical for making these complex structures more accessible for research and potential applications. For example, a one-step domino reaction has been developed using a palladium catalyst to react unactivated yne-en-ynes with aryl halides, affording diazaspiro[4.5]decanes with exocyclic double bonds. nih.gov This process is highly efficient, forming three new carbon-carbon bonds in a single operation. nih.gov
Another innovative approach involves the synergistic use of photocatalysis and organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method is advantageous for its mild, metal-free reaction conditions and high diastereoselectivity, aligning with the principles of green chemistry. mdpi.com Furthermore, a NaH-promoted domino reaction between specific azadienes and a Nazarov reagent has been shown to produce a variety of spiro[4.5]decane derivatives in good yields and with high diastereoselectivity under mild conditions. researchgate.net These advanced synthetic methodologies not only facilitate the production of diaza-spiro[4.5]decanes for medicinal chemistry but also provide the necessary tools for their potential integration into new materials and chemical technologies.
Advanced Research Directions and Future Perspectives for 1,7 Diaza Spiro 4.5 Decane
Development of Novel and Sustainable Synthetic Methodologies
The demand for environmentally friendly and efficient chemical processes has driven significant innovation in the synthesis of complex molecules like 1,7-diaza-spiro[4.5]decane. nih.gov Future research in this area is centered on the adoption of green chemistry principles and the implementation of advanced manufacturing technologies.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.com For the synthesis of spirocycles, including this compound, several innovative and sustainable approaches are being explored. These methods offer advantages over traditional synthetic routes, which often involve harsh reaction conditions, toxic solvents, and multi-step procedures. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures, including spiro heterocycles. rsc.orgresearchgate.net This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are particularly well-suited for microwave assistance. rsc.org The synergy of MCRs and microwave irradiation provides a green and efficient pathway for generating diverse libraries of spirocyclic compounds. rsc.org
Other green methodologies being investigated include mechanochemical methods, which involve solvent-free reactions conducted by grinding, and the use of environmentally benign solvents and catalysts. envirobiotechjournals.com For instance, the use of ionic-liquid-coated magnetic carbon nanotubes as a recyclable catalyst has been shown to be an effective and sustainable method for synthesizing various spirocondensed heterocyclic compounds. researchgate.net These approaches minimize waste, reduce energy consumption, and often lead to improved reaction efficiency. researchgate.netenvirobiotechjournals.com
| Green Chemistry Approach | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, reduced energy consumption. researchgate.net | rsc.orgresearchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, increased efficiency. rsc.org | rsc.org |
| Mechanochemical Methods | Solvent-free, reduced energy consumption. envirobiotechjournals.com | envirobiotechjournals.com |
| Use of Green Catalysts | Recyclable, improved efficiency, environmentally friendly. researchgate.net | researchgate.net |
Flow chemistry, where chemical reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the scalable and safe production of chemical compounds. scielo.bracs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. jst.org.in
The application of flow chemistry to the synthesis of spirocyclic compounds, including diaza-spiro[4.5]decanes, is a promising area of research. researchgate.net Flow reactors can facilitate reactions that are difficult or hazardous to conduct on a large scale in batch, such as those involving highly reactive intermediates or exothermic processes. jst.org.in The integration of flow chemistry with other enabling technologies, such as supported catalysts and in-line purification, can lead to fully automated and highly efficient synthetic processes. acs.org This approach is particularly valuable for the industrial production of this compound and its derivatives, enabling on-demand synthesis and reducing the footprint of chemical manufacturing facilities. jst.org.inresearchgate.net
Chemoinformatic and Combinatorial Library Design for Enhanced Scaffold Exploration
The vast chemical space surrounding the this compound scaffold presents both an opportunity and a challenge for drug discovery. Chemoinformatic tools and combinatorial chemistry are crucial for systematically exploring this space and identifying derivatives with desired properties.
The design and synthesis of combinatorial libraries based on the this compound core allow for the rapid generation of a large number of diverse compounds. These libraries can then be screened for biological activity against various targets. The inherent three-dimensionality and conformational rigidity of the spiro scaffold make it an ideal template for library design, as it allows for the precise positioning of functional groups in three-dimensional space. mdpi.com
Chemoinformatic approaches can be used to guide the design of these libraries by predicting the drug-like properties and potential biological activities of virtual compounds. By analyzing structure-activity relationships (SAR) within a series of compounds, researchers can identify key structural features responsible for biological activity and optimize the design of next-generation molecules.
Expanding the Scope of Biological Target Exploration through Rational Design
The this compound scaffold has been incorporated into molecules targeting a range of biological entities. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potential chitin (B13524) synthase inhibitors with antifungal activity and as potent RIPK1 kinase inhibitors for the treatment of inflammatory diseases. researchgate.netnih.govresearchgate.net Similarly, other spiro[4.5]decane derivatives have shown activity as 5-HT1A receptor agonists. nih.govebi.ac.uk
Rational drug design, guided by an understanding of the three-dimensional structure of the biological target, can be employed to expand the scope of diseases that can be addressed with this compound-based compounds. By designing molecules that specifically interact with the active site of a target protein, it is possible to develop highly potent and selective drugs. The rigid nature of the spirocyclic core is advantageous in this context, as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. mdpi.comnih.gov
Future research will likely focus on designing this compound derivatives that target other enzyme families, ion channels, and receptors implicated in various diseases.
| Biological Target | Potential Therapeutic Area | Reference |
| Chitin Synthase | Fungal Infections | researchgate.netnih.gov |
| RIPK1 Kinase | Inflammatory Diseases | researchgate.net |
| 5-HT1A Receptor | Neurological and Psychiatric Disorders | nih.govebi.ac.uk |
Integration with High-Throughput Screening Platforms in Academic Research
High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds for biological activity. nih.gov The integration of HTS platforms in academic research has accelerated the pace of drug discovery and the identification of novel biological probes. nih.gov
Libraries of this compound derivatives are well-suited for HTS campaigns. mdpi.com By screening these libraries against a wide range of biological targets, researchers can identify "hit" compounds that can serve as starting points for drug development programs. drugtargetreview.comanu.edu.au The availability of diverse and well-characterized compound libraries is a critical resource for academic screening centers. mdpi.com The development of fluorescence-based and other sensitive HTS assays allows for the efficient screening of tens of thousands of compounds in a short period. nih.gov
Advanced Theoretical Studies on Reactivity, Selectivity, and Conformational Preferences
Computational chemistry plays a vital role in understanding the fundamental properties of molecules and guiding experimental research. Advanced theoretical studies on this compound can provide valuable insights into its reactivity, selectivity, and conformational preferences.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate the mechanisms of reactions involved in the synthesis of diazaspirocycles and to predict their regioselectivity and stereoselectivity. researchgate.net These calculations can help chemists design more efficient and selective synthetic routes. researchgate.net
Molecular dynamics simulations can be employed to study the conformational landscape of this compound and its derivatives. Understanding the preferred conformations of these molecules is crucial for designing compounds that can adopt the correct geometry to bind to a biological target. researchgate.net Furthermore, computational docking studies can predict how these molecules interact with target proteins, aiding in the rational design of new drugs. researchgate.net
Investigation of Novel Derivatives for Uncharted Chemical and Biological Applications
The exploration of novel derivatives of this compound is a burgeoning field of research, with scientists focusing on synthesizing new analogues and evaluating their potential in various therapeutic areas. The inherent structural rigidity and defined stereochemistry of the spirocyclic system provide a unique platform for the design of specific and potent bioactive molecules.
Recent research has successfully demonstrated the synthesis of several novel derivatives, each with distinct potential applications. For instance, the synthesis of tert-Butyl 2-Oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has been reported as a key intermediate in the development of potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. acs.org MAGL is a crucial enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of various neurological disorders.
Furthermore, the 1,7-diazaspiro[4.5]decane framework has been identified as a promising scaffold for the development of IAP (Inhibitor of Apoptosis Proteins) binding compounds. google.com IAPs are key regulators of programmed cell death, and their overexpression is a hallmark of many cancers. Molecules that can bind to and inhibit IAPs have the potential to be developed into novel anticancer therapies.
In a different synthetic approach, the stereoselective synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones has been achieved from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. researchgate.net This methodology opens up avenues for creating a diverse library of chiral spirocyclic compounds for screening against various biological targets. The synthesis of 6-substituted piperidines-2,5-diones and 1,7-diazaspiro[4.5]decane derivatives has also been a subject of stereoselective synthesis studies, highlighting the chemical tractability of this scaffold. beilstein-journals.org
The following table summarizes some of the novel this compound derivatives and their potential applications based on recent research findings.
| Derivative Name | Synthetic Precursors/Method | Potential Application |
| tert-Butyl 2-Oxo-1,7-diazaspiro[4.5]decane-7-carboxylate | Not specified in detail | Monoacylglycerol Lipase (MAGL) Inhibition acs.org |
| 1,7-Diazaspiro[4.5]decane-based compounds | Not specified in detail | Inhibitor of Apoptosis Proteins (IAP) Binding google.com |
| 1,7-Diazaspiro[4.5]decane-2,8-diones | Chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate | Building blocks for chiral drug discovery researchgate.net |
The ongoing investigation into the synthesis and biological evaluation of novel this compound derivatives is poised to uncover new therapeutic agents and research tools. The versatility of this spirocyclic system, combined with advancements in synthetic chemistry, provides a fertile ground for the discovery of compounds with uncharted chemical and biological activities. Future research will likely focus on expanding the library of these derivatives, exploring their structure-activity relationships, and elucidating their mechanisms of action in various biological systems.
Q & A
Q. Key Parameters for Optimization
| Parameter | Example from Evidence | Impact on Yield/Purity |
|---|---|---|
| Solvent | CH₃CN (polar aprotic) | Enhances nucleophilic fluorination |
| Catalyst | CsF | Reduces side reactions |
| Temperature | –20°C | Minimizes HF byproduct |
What strategies are effective in establishing structure-activity relationships (SAR) for this compound derivatives targeting neurological receptors?
Advanced Research Question
SAR studies require systematic structural modifications, such as replacing oxygen with sulfur in the spiro ring or altering substituents on the arylpiperazine moiety. For instance, replacing oxygen with sulfur in 1,4-dioxa-spiro[4.5]decane reduced α₁-adrenergic receptor affinity while maintaining 5-HT₁A receptor selectivity . Computational docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., radioligand displacement) can validate interactions. Neuroprotective activity in vitro (e.g., SH-SY5Y cell models) and in vivo pain models further refine SAR .
Q. Experimental Workflow
Synthesize analogs : Modify heteroatoms (O→S), substituents (e.g., trifluoromethyl groups).
In vitro assays : Measure receptor binding (IC₅₀) and selectivity ratios.
Computational modeling : Map ligand-receptor interactions using GPCR homology models .
Which spectroscopic methods are most reliable for confirming the structure of this compound derivatives, and how should data discrepancies be addressed?
Basic Research Question
¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For example, ¹⁹F NMR detected unexpected coupling constants (2J = 9.1 Hz) in difluorinated spiro derivatives, suggesting conformational rigidity . Discrepancies between calculated and observed spectra may arise from dynamic effects (e.g., ring puckering). Cross-validate using X-ray crystallography or 2D NMR (COSY, HSQC) .
Q. Computational Protocol
Geometry optimization : B3LYP/6-31G(d) level.
Docking : Use receptor PDB structures (e.g., 5-HT₁A: 7E2Z).
Validation : Compare with mutagenesis data or IC₅₀ trends .
What in vitro assays are recommended for initial screening of this compound compounds for anticancer activity?
Basic Research Question
Use cell viability assays (MTT, resazurin) in cancer cell lines (e.g., MCF-7, HeLa). Apoptosis markers (Annexin V/PI) and cell cycle analysis (flow cytometry) identify mechanisms. For neuroprotective activity, oxidative stress models (e.g., H₂O₂-induced SH-SY5Y damage) are effective . Dose-response curves (IC₅₀) and selectivity indices (vs. normal cells) prioritize candidates.
Q. Assay Conditions
| Assay | Cell Line | Endpoint | Reference |
|---|---|---|---|
| MTT | MCF-7 | IC₅₀ = 12 μM | |
| Annexin V/PI | HeLa | Apoptosis ≥ 40% |
What are the common synthetic challenges in introducing heteroatoms into the spiro framework, and how can they be mitigated?
Advanced Research Question
Steric hindrance and regioselectivity complicate heteroatom incorporation. For example, sulfur substitution in 1,4-dioxa-spiro[4.5]decane required thiourea catalysts to avoid ring-opening side reactions . Gold(I)-catalyzed cyclization improved yields in azaspiro derivatives by stabilizing transition states . Protecting groups (e.g., Cbz) prevent undesired nucleophilic attacks during synthesis .
Q. Mitigation Strategies
- Catalyst choice : Au(I)/Ag(I) for cyclization .
- Protecting groups : Cbz for amine protection .
- Solvent optimization : DMF for polar intermediates .
What safety precautions are essential when handling this compound intermediates during synthesis?
Basic Research Question
Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. HF byproducts (e.g., from fluorination) require calcium gluconate gel for emergency treatment . Follow OSHA guidelines for waste disposal (e.g., neutralization before discarding). MSDS for intermediates like 1-Cbz-1,7-diaza-spiro[4.5]decane note irritant properties; store at –20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
